6-Methoxyoxan-3-ol;4-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxyoxan-3-ol;4-nitrobenzoic acid is a compound that combines the structural features of both an oxane derivative and a nitrobenzoic acid. This compound is characterized by the presence of a methoxy group attached to an oxane ring and a nitro group attached to a benzoic acid moiety. The molecular formula of this compound is C13H17NO7 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the nitration of benzoic acid to form 4-nitrobenzoic acid, which is then subjected to further reactions to introduce the oxane ring and methoxy group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration reactions followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxyoxan-3-ol;4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted oxane derivatives, and various other functionalized compounds .
Wissenschaftliche Forschungsanwendungen
6-Methoxyoxan-3-ol;4-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Methoxyoxan-3-ol;4-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the oxane ring and methoxy group can influence the compound’s binding affinity and reactivity. These interactions can lead to various biological and chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-4-nitrobenzoic acid: Similar in structure but lacks the oxane ring.
4-Nitrobenzoic acid: Lacks both the methoxy group and the oxane ring.
3-Methyl-6-nitrobenzoic acid: Contains a methyl group instead of a methoxy group
Uniqueness
6-Methoxyoxan-3-ol;4-nitrobenzoic acid is unique due to the presence of both the oxane ring and the methoxy group, which confer distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
645412-87-9 |
---|---|
Molekularformel |
C13H17NO7 |
Molekulargewicht |
299.28 g/mol |
IUPAC-Name |
6-methoxyoxan-3-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C6H12O3/c9-7(10)5-1-3-6(4-2-5)8(11)12;1-8-6-3-2-5(7)4-9-6/h1-4H,(H,9,10);5-7H,2-4H2,1H3 |
InChI-Schlüssel |
FULUEKACKKKEEG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCC(CO1)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.